Methyl 3-(Difluoromethyl)-4-nitrobenzoate
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Overview
Description
Methyl 3-(Difluoromethyl)-4-nitrobenzoate is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Difluoromethyl)-4-nitrobenzoate typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the use of difluoromethylating agents such as difluorocarbene precursors. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(Difluoromethyl)-4-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-(Difluoromethyl)-4-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(Difluoromethyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 3-(Trifluoromethyl)-4-nitrobenzoate
- Methyl 3-(Chloromethyl)-4-nitrobenzoate
- Methyl 3-(Bromomethyl)-4-nitrobenzoate
Comparison: Methyl 3-(Difluoromethyl)-4-nitrobenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H7F2NO4 |
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Molecular Weight |
231.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H7F2NO4/c1-16-9(13)5-2-3-7(12(14)15)6(4-5)8(10)11/h2-4,8H,1H3 |
InChI Key |
ZXIWKBZCBGKPNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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